molecular formula C9H11Cl2N B7967171 4-Tert-butyl-2,6-dichloropyridine

4-Tert-butyl-2,6-dichloropyridine

Cat. No.: B7967171
M. Wt: 204.09 g/mol
InChI Key: NZBWJWSQADQOKF-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dichloropyridine (CAS: Not explicitly provided in evidence; molecular formula C₉H₁₁Cl₂N) is a halogenated pyridine derivative characterized by a bulky tert-butyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions. Its structural features include:

  • SMILES: CC(C)(C)C₁=CC(=NC(=C₁)Cl)Cl
  • InChIKey: NZBWJWSQADQOKF-UHFFFAOYSA-N .

Properties

IUPAC Name

4-tert-butyl-2,6-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBWJWSQADQOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2,6-dichloropyridine can be synthesized through several methods. One common method involves the chlorination of 4-tert-butylpyridine. The reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,6-dichloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions to replace chlorine atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-tert-butyl-2,6-diaminopyridine derivative.

Scientific Research Applications

Medicinal Chemistry

4-Tert-butyl-2,6-dichloropyridine is primarily recognized as an important intermediate in the synthesis of various bioactive molecules. Its derivatives are utilized in the development of pharmaceuticals targeting several diseases.

Anticancer Agents

Research indicates that compounds derived from this compound exhibit potent inhibitory activity against specific cancer cell lines. For instance, derivatives have shown effectiveness as CDC42/RHOJ inhibitors, which are promising candidates for cancer treatment due to their ability to disrupt cancer cell proliferation and metastasis .

Anti-inflammatory and Immunomodulatory Agents

The compound is also involved in synthesizing p38 MAP kinase inhibitors, which play a crucial role in inflammatory responses and have potential applications in treating conditions such as rheumatoid arthritis and psoriasis .

Synthesis of Agrochemicals

This compound serves as a precursor for developing various agrochemicals, including herbicides and pesticides. Its chlorinated pyridine structure enhances the efficacy of these compounds by improving their biological activity against pests.

Material Science Applications

The compound is utilized in synthesizing organic electronic materials and ligands for catalysts. Its unique chemical properties make it suitable for developing materials with enhanced conductivity and stability, essential for applications in organic photovoltaics and other electronic devices .

Synthesis of CDC42 Inhibitors

A study highlighted the synthesis of a series of CDC42 inhibitors based on this compound. These compounds were evaluated for their drug-like properties, including solubility and metabolic stability, demonstrating promising results for further preclinical studies .

Development of p38 MAP Kinase Inhibitors

Another investigation focused on the synthesis of p38 MAP kinase inhibitors using this compound as a key intermediate. The resulting compounds exhibited significant anti-inflammatory activity in vitro, indicating their potential for therapeutic use .

Mechanism of Action

The mechanism of action of 4-tert-butyl-2,6-dichloropyridine involves its interaction with molecular targets through its functional groups. The chlorine atoms and tert-butyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

4-Amino-2,6-dichloropyridine (CAS 2587-02-2)
  • Molecular Formula : C₅H₄Cl₂N₂
  • Key Properties :
    • Melting point: 169–173°C
    • pKa: 0.49 (predicted), indicating weak basicity
    • Applications: Intermediate in Pd-catalyzed N-arylation reactions for synthesizing phosphorescent organic light-emitting diodes (PHOLEDs) , and as a pollutant in pharmaceutical wastewater requiring advanced oxidation for removal .
4-Bromo-2,6-dichloropyridine (CAS 98027-80-6)
  • Molecular Formula : C₅H₂BrCl₂N
  • Key Properties: Melting point: 95°C Density: 1.848 g/cm³ (predicted), higher than amino derivatives due to bromine’s atomic mass Reactivity: Bromine acts as a leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) .
3,4-Diamino-2,6-dichloropyridine
  • Synthesis : Cyclization with sodium nitrite in HCl yields imidazo[4,5-c]pyridine derivatives, critical for DNA polymerase III inhibitors .
  • Applications : Antibacterial drug development via alkylation and functionalization .

Functional Group Variations

N-tert-butyl-2,6-dichloropyridine-4-carboxamide (CAS 1152504-12-5)
  • Structure : Incorporates a carboxamide group at the 4-position.
  • Applications: Potential use in medicinal chemistry due to the amide group’s hydrogen-bonding capacity .
4-Bpin-2,6-dichloropyridine
  • Reactivity: Undergoes base-promoted protodeborylation, though stability in THF/KOH was noted under standard conditions .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Melting Point (°C) Applications/Reactivity References
4-Tert-butyl-2,6-dichloropyridine C₉H₁₁Cl₂N Cl (2,6), t-Bu (4) N/A Steric hindrance studies, intermediates
4-Amino-2,6-dichloropyridine C₅H₄Cl₂N₂ Cl (2,6), NH₂ (4) 169–173 PHOLEDs, wastewater pollutant
4-Bromo-2,6-dichloropyridine C₅H₂BrCl₂N Cl (2,6), Br (4) 95 Suzuki couplings, drug synthesis
3,4-Diamino-2,6-dichloropyridine C₅H₅Cl₂N₃ Cl (2,6), NH₂ (3,4) N/A Antibacterial agents

Environmental and Industrial Relevance

  • Pollutant Removal: 4-Amino-2,6-dichloropyridine is resistant to degradation, requiring UV/Fe-Mn-Cu@ATP/H₂O₂ systems for effective removal .
  • Material Science: Amino derivatives are prioritized for optoelectronic applications, while brominated analogs serve as versatile synthetic intermediates .

Biological Activity

4-Tert-butyl-2,6-dichloropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring both tert-butyl and dichloro substituents on the pyridine ring, suggests a variety of interactions with biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H10Cl2NC_10H_{10}Cl_2N. Its molecular structure is characterized by a pyridine ring with a tert-butyl group at the 4-position and chlorine atoms at the 2- and 6-positions. This arrangement enhances its lipophilicity and may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an enzyme inhibitor , particularly in pathways involving neurotransmitter regulation. The presence of chlorine atoms allows for specific interactions with active sites of enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, a study evaluated its efficacy against several bacterial strains using the disc diffusion method. The results indicated significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting broad-spectrum antimicrobial activity .

Enzyme Inhibition

In medicinal chemistry contexts, this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

Case Studies

  • Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of this compound against various pathogens. The compound was tested at different concentrations, showing effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 25 µg/mL .
  • Enzyme Interaction : Another study focused on the interaction between this compound and AChE. Using kinetic assays, researchers found that the compound significantly reduced enzyme activity in a dose-dependent manner, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionNotes
This compoundSignificantModerateBroad-spectrum activity
2-Amino-4-chloropyridineModerateWeakLess effective than dichloro derivative
3-Methyl-2-chloropyridineLowNoneMinimal biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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